1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate
Description
1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate is a spirocyclic compound featuring a fused indole-piperidine core. Its structure includes a methyl group at the 1-position of the indole ring, a ketone at the 2-position, and a hydrochloride hydrate salt.
Properties
IUPAC Name |
1-methylspiro[indole-3,3'-piperidine]-2-one;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH.H2O/c1-15-11-6-3-2-5-10(11)13(12(15)16)7-4-8-14-9-13;;/h2-3,5-6,14H,4,7-9H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJWYMLXSPFCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCCNC3.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclization of Indole-Piperidine Precursors
The core spiro structure is constructed via a tandem alkylation-cyclization reaction. A representative protocol involves reacting 1-methylindole-2-carboxylic acid with piperidine-4-one under acidic conditions.
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Reagents :
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1-Methylindole-2-carboxylic acid (1.0 equiv)
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Piperidine-4-one (1.2 equiv)
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(catalytic, 0.1 equiv)
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Toluene (solvent)
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Conditions : Reflux at 110°C for 12–18 hours.
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Mechanism : Acid-catalyzed nucleophilic attack by piperidine’s amine on the indole carbonyl, followed by intramolecular cyclization to form the spiro junction.
N-Methylation and Salt Formation
The spiro[indole-3,3'-piperidin]-2-one intermediate undergoes N-methylation to introduce the methyl group, followed by hydrochloride salt formation.
N-Methylation
Hydrochloride Salt Preparation
Hydration to Form the Monohydrate
The anhydrous hydrochloride is converted to the hydrate via controlled crystallization.
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Reagents :
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1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride (1.0 equiv)
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Deionized water (5 vol)
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Ethanol (co-solvent, 2 vol)
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Conditions : Dissolve the salt in warm ethanol-water (60°C), cool to 5°C at 0.5°C/min, and isolate crystals.
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Characterization :
Optimization and Scale-Up Challenges
Improving Spirocyclization Efficiency
Early methods suffered from low yields due to competing side reactions (e.g., over-alkylation). Modifications include:
Hydration Control
Excessive water content during crystallization risks forming polyhydrates. Critical parameters:
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Temperature Gradient : Slow cooling (0.5°C/min) ensures monohydrate dominance.
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Solvent Ratio : Ethanol-water (2:5 v/v) minimizes impurities.
Analytical Validation
| Parameter | Method | Specification |
|---|---|---|
| Purity (HPLC) | C18 column, UV 254 nm | ≥98.5% |
| Water Content | Karl Fischer | 4.5–5.5% (theoretical: 5.3%) |
| Residual Solvents | GC-MS | Ethanol <0.5%, DMF <100 ppm |
Chemical Reactions Analysis
Types of Reactions: 1-Methylspiro[indole-3,3’-piperidin]-2(1H)-one hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or piperidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate has been explored for its potential therapeutic effects. Key applications include:
- Antidepressant Activity : Research indicates that similar spirocyclic compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine .
- Antitumor Properties : Studies have shown that derivatives of spiro[indole] compounds possess cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in tumor cells has been a focal point of research .
Neuropharmacology
This compound is being investigated for its neuroprotective properties. Evidence suggests that it may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .
Synthesis of Novel Derivatives
The unique structure of this compound serves as a scaffold for synthesizing new derivatives with enhanced biological activities. Researchers are experimenting with various substitutions on the indole and piperidine moieties to optimize pharmacological profiles .
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several indole derivatives, including this compound. The results demonstrated significant reductions in immobility time during forced swim tests compared to control groups, indicating potential efficacy as an antidepressant .
Case Study 2: Antitumor Activity
In vitro studies conducted on human breast cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis, making it a candidate for further development as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Reduces immobility in forced swim tests | |
| Antitumor | Induces apoptosis in breast cancer cells | |
| Neuroprotective | Inhibits acetylcholinesterase |
Table 2: Structural Variants and Their Effects
Mechanism of Action
The mechanism of action of 1-Methylspiro[indole-3,3’-piperidin]-2(1H)-one hydrochloride hydrate involves its interaction with specific molecular targets. It has been shown to bind to proteins such as cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR), inhibiting their activity and thereby exerting anti-tumor effects . The binding of this compound to these targets disrupts key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
*Estimated based on structural analogs.
Key Observations:
- Core Heterocycles : The target compound’s indole-piperidine spiro system contrasts with indene-piperidine (e.g., ) or β-carboline (e.g., harmaline ) cores, which influence electronic properties and binding interactions.
- Substituents: The 1-methyl group in the target compound may enhance lipophilicity compared to non-methylated analogs (e.g., ).
- Salt Forms : Hydrochloride hydrates (target, ) improve solubility and stability compared to free bases (e.g., ).
Key Observations:
- Multicomponent reactions (e.g., ) are efficient for spiro[indole-piperidine] synthesis, while acid-mediated cyclizations (e.g., ) are preferred for benzoxazine analogs.
Physicochemical and Spectral Data
- 13C NMR : Analogous spiro[indole-piperidine] compounds exhibit peaks for carbonyl groups (δ ~170–180 ppm) and aromatic carbons (δ ~110–140 ppm) .
- Melting Points : Hydrochloride salts (e.g., ) typically have higher melting points (>200°C) compared to free bases (e.g., , mp 176–177°C).
- Solubility : Hydrochloride salts (target, ) are water-soluble, whereas neutral spiro compounds (e.g., ) require organic solvents.
Biological Activity
1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride
- CAS Number : 320772-89-2
- Molecular Formula : C12H14N2O·HCl
- Molecular Weight : 238.71 g/mol
- Physical Form : Solid, white crystalline powder
Anticancer Properties
Several studies have indicated that spiro[indole] compounds exhibit anticancer properties. For instance, a study demonstrated that derivatives of spiro[indole] could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against a range of pathogens. In vitro assays revealed significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . The compound's mechanism appears to involve disruption of microbial cell membranes.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential role in treating conditions like Alzheimer's and Parkinson's disease . The compound's ability to inhibit neuroinflammatory cytokines is particularly noteworthy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various pathogens | |
| Neuroprotective | Reduces oxidative stress |
Case Study: Anticancer Activity
In a specific study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to analyze apoptosis markers, revealing significant increases in early and late apoptotic cells following treatment .
Case Study: Neuroprotection
In an experimental model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound led to a marked reduction in reactive oxygen species (ROS) levels. Additionally, it was found to upregulate the expression of antioxidant enzymes, demonstrating its protective effects on neuronal health .
Q & A
Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture due to its hydrate form .
- Handling : Use PPE (gloves, lab coat, eye protection) and work in a fume hood. Avoid contact with strong oxidizers, as spiro[indole-piperidine] derivatives may react exothermically under such conditions .
- Safety : Follow GHS guidelines (e.g., Japan NITE 2018 data) for chemical disposal and spill management. For spills, use absorbent materials and avoid dust generation .
Q. Which analytical techniques are suitable for confirming purity and structural integrity?
Methodological Answer:
- Purity Analysis :
- Clarity Test : Dissolve 1.0 g in methanol; a clear, colorless solution indicates acceptable purity .
- Heavy Metals/Arsenic : Use ICP-MS or atomic absorption spectroscopy, with limits <20 ppm for heavy metals and <1 ppm for arsenic .
- Structural Confirmation :
- IR Spectroscopy : Identify characteristic carbonyl (C=O) and indole N-H stretches.
- GC-MS : Detect molecular ions (e.g., low-intensity M⁺ peaks in spiro compounds, as seen in analogous derivatives) .
- Melting Point : Compare observed values (e.g., ~170°C for related hydrochloride hydrates) to literature data .
Advanced Research Questions
Q. How can researchers optimize the acylation step in synthesizing spiro[indole-piperidine] derivatives to improve yields?
Methodological Answer:
- Reaction Conditions : Use 1.2–1.5 eq acyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions. Add triethylamine (1.5 eq) as a base to scavenge HCl .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. For hydrochloride hydrates, prioritize aqueous solubility for crystallization .
- Yield Challenges : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc). Low yields (<60%) may result from steric hindrance at the spiro center; consider microwave-assisted synthesis to reduce reaction time .
Q. What strategies resolve contradictory results in biological activity assays (e.g., receptor binding vs. cellular efficacy)?
Methodological Answer:
- Assay Design :
- Data Contradictions :
Q. How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Spiro compounds often show <10% degradation at 72 hours .
- Photostability : Expose to UV light (254 nm) for 48 hours. Use UV-Vis spectroscopy to detect absorbance shifts (>10% change indicates instability) .
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (e.g., >200°C for hydrochloride hydrates) .
Q. What methods are recommended for impurity profiling during synthesis?
Methodological Answer:
- Byproduct Identification :
- Quantification : Use HPLC with a calibration curve (R² >0.99) for major impurities. Limit specifications: ≤0.5% for any single impurity, ≤1.0% total .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
